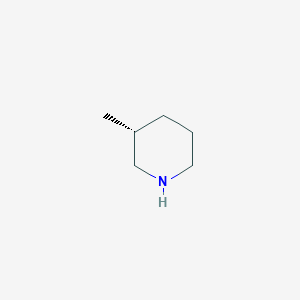

(R)-3-Methylpiperidine

Description

Properties

IUPAC Name |

(3R)-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGMWWXJUXDNJN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423805 | |

| Record name | (R)-3-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-25-4 | |

| Record name | (R)-3-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Methylpiperidine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Methylpiperidine, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its stereoselective synthesis, and explores its relevance in the context of opioid receptor signaling.

Core Data

This compound is a chiral amine that, along with its enantiomer and racemic mixture, serves as a crucial building block in the synthesis of various biologically active molecules.

Chemical and Physical Properties

| Property | Value | CAS Number |

| CAS Number | Not readily available for the free base | |

| 223792-48-1 | This compound Hydrochloride[1][2][3] | |

| 626-56-2 | Racemic 3-Methylpiperidine[4][5] | |

| 17305-22-5 | (S)-3-Methylpiperidine[6][7] | |

| Molecular Formula | C₆H₁₃N | [4][5] |

| Molecular Weight | 99.17 g/mol | |

| Appearance | Clear liquid (for racemic mixture) | [4] |

| Boiling Point | 125-126 °C (at 763 mmHg) (for racemic mixture) | [4] |

| Density | 0.845 g/mL (at 25 °C) (for racemic mixture) | [4] |

| Refractive Index | n20/D 1.447 (for racemic mixture) | |

| Melting Point | -24 °C (for racemic mixture) | [4] |

| Solubility | Miscible with water (for racemic mixture) | [4] |

Stereoselective Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in pharmaceuticals where stereochemistry often dictates biological activity. One effective method is the asymmetric hydrogenation of an N-protected 3-methylpyridinium salt.

Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide

This protocol outlines a two-step process involving the asymmetric hydrogenation of a pyridinium salt followed by deprotection to yield the target compound.

Step 1: Asymmetric Hydrogenation

-

Catalyst Preparation: In a nitrogen-filled glovebox, combine [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) in a vial. Add anhydrous THF and stir the mixture at 40°C for 1 hour.

-

Reaction Setup: In a separate vial, dissolve N-benzyl-3-methylpyridinium bromide (1 equivalent), triethylamine (5 equivalents), and an internal standard such as dodecane in a mixture of anhydrous THF and anhydrous trifluoroethanol (TFE).

-

Hydrogenation: Transfer the prepared catalyst solution to the substrate mixture. Place the vial in a high-pressure hydrogenation reactor.

-

Reaction Execution: Purge the reactor with nitrogen (5 times) followed by hydrogen (5 times). Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.

-

Work-up and Analysis: After cooling and carefully releasing the pressure, the yield and enantiomeric excess of the resulting (R)-N-benzyl-3-methylpiperidine are determined by gas chromatography (GC) analysis. The product can be purified by column chromatography.

Step 2: Deprotection

-

Hydrogenolysis: Dissolve the purified (R)-N-benzyl-3-methylpiperidine in methanol and add 10% Palladium on carbon (Pd/C).

-

Reaction: Stir the mixture under a hydrogen atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or GC.

-

Isolation: Remove the catalyst by filtration and evaporate the solvent to yield this compound.

Caption: Workflow for the Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide.

Biological Context: Opioid Receptor Signaling

The 3-methylpiperidine scaffold is a key component in a number of synthetic opioids. These compounds primarily exert their effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, particularly the mu-opioid receptor (MOR), initiates a signaling cascade that leads to analgesia.

Opioid Receptor Activation and G-Protein Signaling

The canonical signaling pathway for opioid receptors involves the coupling to inhibitory G-proteins (Gi/o).

-

Agonist Binding: An opioid agonist, such as a molecule containing the 3-methylpiperidine moiety, binds to the extracellular domain of the opioid receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein (Gαi/o, Gβ, and Gγ subunits) by promoting the exchange of GDP for GTP on the Gα subunit.

-

Downstream Effects: The activated Gαi/o subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ dimer can directly interact with and modulate the activity of ion channels. It typically leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

This combination of effects ultimately leads to a reduction in neuronal excitability and the analgesic and other physiological effects associated with opioids.

Caption: Opioid Receptor G-Protein Signaling Pathway.

References

- 1. chemscene.com [chemscene.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (3R)-3-methylpiperidine hydrochloride [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 3-Methylpiperidine 99 626-56-2 [sigmaaldrich.com]

- 6. (3S)-3-methylpiperidine | 17305-22-5; 626-56-2 | Buy Now [molport.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of (R)-3-Methylpiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-3-Methylpiperidine, a chiral heterocyclic compound of significant interest in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification, and formulation development. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and discusses the influence of stereochemistry on solubility.

Introduction

This compound is a valuable chiral building block in the synthesis of a wide range of pharmaceutical agents. Its solubility profile dictates the choice of solvents for chemical reactions, influences crystallization and purification processes, and is a key parameter in the development of liquid formulations. While qualitatively recognized as being miscible with many common organic solvents, precise quantitative data is essential for robust process development and optimization.

Quantitative Solubility Data

Currently, specific quantitative solubility data for the enantiomerically pure this compound is not widely available in published literature. The data presented below is for racemic 3-Methylpiperidine at 25°C. It is important to note that while enantiomers have identical physical properties in an achiral environment (including solubility in achiral solvents), differences can arise in chiral environments. However, for most practical applications in common organic solvents, this data serves as a strong and reliable estimate for the solubility of this compound.

Table 1: Quantitative Solubility of 3-Methylpiperidine in Various Organic Solvents at 25°C [1]

| Solvent | Solubility (g/L) |

| Ethanol | 2596.2 |

| Methanol | 2356.27 |

| n-Butanol | 2157.61 |

| Ethyl Acetate | 1976.77 |

| n-Propanol | 1857.39 |

| Acetone | 1653.21 |

| 1,4-Dioxane | 1460.4 |

| Isopropanol | 1294.94 |

| Acetonitrile | 1162.81 |

| Methyl Acetate | 1063.05 |

| Isobutanol | 911.88 |

| N,N-Dimethylformamide (DMF) | 777.0 |

| Toluene | 420.3 |

It is generally observed that aliphatic amines exhibit good solubility in polar organic solvents.[2] The principle of "like dissolves like" suggests that aromatic amines are more soluble in aromatic solvents, while aliphatic amines, such as this compound, dissolve more readily in aliphatic and other polar organic solvents.[3]

The Influence of Stereochemistry on Solubility

Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit different physical properties, including solubility.[4][5] This difference is particularly pronounced between diastereomers. Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment. Therefore, the solubility of this compound in an achiral solvent is expected to be identical to that of (S)-3-Methylpiperidine and the racemic mixture.

However, when a chiral environment is introduced, for instance, by using a chiral solvent or by forming a salt with a chiral acid or base, the resulting diastereomeric species can have significantly different solubilities. This principle is the basis for the classical resolution of racemates by crystallization.

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for the quantitative determination of the solubility of a liquid amine like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in a known amount of the solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known volume or mass of the solvent after evaporation.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solute ensures that the solution becomes saturated.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solute settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the settled solute) using a calibrated pipette.

-

To remove any suspended micro-droplets of the undissolved amine, filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the filtered solution.

-

Carefully evaporate the solvent from the flask using a rotary evaporator or a vacuum oven. The temperature should be kept below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent is completely removed, dry the flask containing the this compound residue to a constant weight.

-

The final weight of the flask minus its initial tare weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L using the mass of the dissolved this compound and the volume of the aliquot of the saturated solution taken.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering valuable data for researchers and professionals in the field of drug development and chemical synthesis. The provided experimental protocol can be adapted to determine solubility under various conditions, enabling more precise control over chemical processes.

References

Spectroscopic Profile of (R)-3-Methylpiperidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Methylpiperidine, a chiral heterocyclic compound of interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of this compound

This compound is a chiral amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol .[1] Its structure consists of a piperidine ring substituted with a methyl group at the 3-position. The stereochemistry at this chiral center is of significant importance in its biological activity and interaction with other chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The data presented here are for 3-methylpiperidine, as the NMR spectra of enantiomers are identical in a non-chiral solvent.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for 3-Methylpiperidine in CDCl₃ [2]

| Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

| A | 2.97 | m | H-2eq, H-6eq |

| B | 2.50 | m | H-2ax, H-6ax |

| C | 2.19 | m | H-3 |

| D | 1.76 | m | H-4eq, H-5eq |

| E | 1.61 | m | H-4ax, H-5ax |

| F | 1.50 | s (br) | NH |

| K | 0.83 | d | -CH₃ |

Note: Assignments are based on typical chemical shifts for piperidine derivatives and may require 2D NMR for definitive confirmation.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Methylpiperidine

| Chemical Shift (ppm) | Assignment |

| 55.4 | C-2 |

| 46.9 | C-6 |

| 35.5 | C-4 |

| 31.8 | C-3 |

| 25.5 | C-5 |

| 19.4 | -CH₃ |

Note: This data is predicted based on standard values for similar structures, as specific experimental ¹³C NMR data for the (R)-enantiomer was not explicitly found in the initial search.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Varian INOVA, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is commonly used.

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 3-Methylpiperidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H Stretch (secondary amine) |

| 2920-2960 | Strong | C-H Stretch (aliphatic) |

| 2850-2870 | Strong | C-H Stretch (aliphatic) |

| 1450-1470 | Medium | C-H Bend (CH₂ and CH₃) |

| 1050-1250 | Medium | C-N Stretch |

Experimental Protocol for IR Spectroscopy

Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum or a Thermo Nicolet iS50, is used.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (Electron Ionization) for 3-Methylpiperidine [1][2]

| m/z | Relative Intensity (%) | Assignment |

| 99 | 56.8 | [M]⁺ (Molecular Ion) |

| 98 | 56.4 | [M-H]⁺ |

| 84 | 47.5 | [M-CH₃]⁺ |

| 70 | 24.3 | [M-C₂H₅]⁺ |

| 56 | 40.9 | [C₄H₈]⁺ |

| 44 | 100.0 | [C₂H₆N]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS), is commonly used.

Data Acquisition: The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral amine like this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of (R)-3-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of (R)-3-Methylpiperidine, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Understanding the thermodynamic characteristics of its derivatives, such as this compound, is crucial for predicting their stability, reactivity, and behavior in biological systems, thereby aiding in rational drug design and development.

Core Thermodynamic Properties

The fundamental thermodynamic properties of a compound, including its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, provide a quantitative measure of its energetic landscape. While experimental data specifically for the (R)-enantiomer of 3-methylpiperidine is limited, the following data for 3-methylpiperidine provides a valuable approximation for its thermodynamic behavior.

Data Presentation

The following table summarizes the available quantitative thermodynamic data for 3-methylpiperidine.

| Thermodynamic Property | Symbol | State | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation | ΔfH° | Liquid | -123.6 ± 1.4 | kJ·mol-1 | [3][4] |

| Standard Molar Enthalpy of Formation | ΔfH° | Gas | -79.2 ± 1.6 | kJ·mol-1 | [3][4] |

| Standard Gibbs Free Energy of Formation | ΔfG° | Gas | 111.80 | kJ·mol-1 | [5] |

Note: The provided data for enthalpy and Gibbs free energy of formation are for 3-methylpiperidine, without specification of the enantiomer. In many cases, the thermodynamic properties of enantiomers are identical unless they are in a chiral environment.

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric techniques. The following sections detail the general methodologies used for determining the enthalpy of formation of liquid organic compounds like this compound.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of a liquid organic compound is often determined indirectly from its standard enthalpy of combustion (ΔcH°). This is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Generalized Protocol:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the liquid sample is encapsulated in a combustible container of known heat of combustion.

-

Bomb Assembly: The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before and after ignition until a constant temperature is reached.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the fuse wire and any side reactions. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.[6][7]

Visualizations

Experimental Workflow: Bomb Calorimetry

The following diagram illustrates the general workflow for determining the enthalpy of combustion using a bomb calorimeter.

Caption: A flowchart of the bomb calorimetry experimental workflow.

Synthetic Pathway of this compound

This compound can be synthesized through various stereoselective routes. The following diagram illustrates a representative synthetic pathway.

Caption: A simplified synthetic workflow for this compound.

Representative Signaling Pathway for Piperidine Alkaloids

Piperidine alkaloids, the class of compounds to which this compound belongs, are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound are a subject of ongoing research, the diagram below illustrates a generalized pathway often implicated in the action of piperidine derivatives, leading to downstream cellular responses such as apoptosis.[1]

Caption: A representative signaling cascade for piperidine alkaloids.

Conclusion

This technical guide has provided a summary of the available thermodynamic data for 3-methylpiperidine, outlined the experimental methodologies for its determination, and presented visual workflows for its synthesis and a potential biological signaling pathway. While specific thermodynamic data for the (R)-enantiomer remains an area for further investigation, the provided information serves as a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of these fundamental properties is essential for the continued exploration of this compound and other piperidine derivatives as potential therapeutic agents.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. Piperidine, 3-methyl- (CAS 626-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. scribd.com [scribd.com]

(R)-3-Methylpiperidine: A Comprehensive Technical Guide to Chemical Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylpiperidine is a key chiral building block in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its chemical stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. This in-depth technical guide provides a comprehensive overview of the stability of this compound, outlining potential degradation pathways and providing detailed experimental protocols for stress testing based on International Council for Harmonisation (ICH) guidelines. While specific public data on the forced degradation of this compound is limited, this guide consolidates general knowledge of piperidine derivative stability and presents illustrative, chemically plausible data to guide researchers in their internal studies.

Introduction

This compound, a chiral cyclic secondary amine, is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its chemical stability is a critical quality attribute that can influence the purity, potency, and safety of the final drug product. Degradation of this starting material or intermediates derived from it can lead to the formation of impurities that may be difficult to remove in downstream processes and could possess undesirable toxicological properties.

This guide details the intrinsic stability of this compound and explores its susceptibility to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing robust stability studies, developing stability-indicating analytical methods, and establishing appropriate storage and handling conditions.

Chemical Stability Profile

This compound is generally a stable compound under standard storage conditions, which typically involve storage in a well-closed container at controlled room temperature, protected from light and moisture.[1] However, as a secondary amine, it possesses inherent reactivity that can lead to degradation under specific environmental or process-related stresses.

The primary sites susceptible to chemical transformation are the nitrogen atom of the piperidine ring and the adjacent carbon atoms. Potential degradation pathways include oxidation, and thermal decomposition.[1]

Potential Degradation Pathways

While specific, experimentally confirmed degradation pathways for this compound are not extensively documented in public literature, inferences can be drawn from the known reactivity of similar piperidine derivatives.[1]

Oxidative Degradation

The secondary amine functionality in this compound is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, peroxyl radicals, or even atmospheric oxygen over extended periods, can initiate degradation. Potential products of oxidation include the corresponding N-oxide, or more extensive oxidation could lead to ring-opening products. Studies on N-methylpiperidine have shown that oxidation with hydrogen peroxide can lead to the formation of N-oxides.[2]

dot```dot graph Oxidative_Degradation_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

R_3_MP [label="this compound"]; N_Oxide [label="this compound N-oxide"]; Ring_Opened [label="Ring-Opened Products"];

R_3_MP -> N_Oxide [label="Oxidation (e.g., H₂O₂)"]; N_Oxide -> Ring_Opened [label="Further Oxidation"]; }

Caption: General Pathway for Thermal Degradation of this compound.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. [3][4][5][6]The following protocols are based on ICH guidelines and are designed to be adapted for the specific analysis of this compound.

dot

Caption: General Experimental Workflow for Forced Degradation Studies.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water. [7]This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The target degradation is typically in the range of 5-20%. [3]

Acidic and Basic Hydrolysis

-

Protocol:

-

To separate aliquots of the this compound stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid and base, respectively.

-

Maintain the solutions at 60°C and withdraw samples at appropriate time points (e.g., 2, 6, 12, 24, and 48 hours).

-

Neutralize the samples before analysis.

-

Analyze by a stability-indicating HPLC method.

-

Oxidative Degradation

-

Protocol:

-

To an aliquot of the this compound stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Maintain the solution at room temperature and withdraw samples at appropriate time points (e.g., 1, 4, 8, and 24 hours).

-

Analyze by a stability-indicating HPLC method.

-

Thermal Degradation

-

Protocol:

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C.

-

Solution State: Place an aliquot of the this compound stock solution in a controlled temperature oven at 80°C.

-

Withdraw samples at appropriate time points (e.g., 1, 3, 7, and 14 days).

-

For the solid sample, dissolve in the analytical method diluent before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

Photostability Testing

-

Protocol:

-

Expose solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. [8][9][10][11] 2. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples by a stability-indicating HPLC method.

-

Data Presentation (Illustrative)

The following tables present hypothetical, yet chemically plausible, quantitative data from forced degradation studies of this compound. This data is for illustrative purposes to guide researchers in their own data presentation.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Time | % Assay of this compound | % Degradation | Number of Degradants |

| Control | 48 h | 99.8 | 0.2 | 0 |

| 0.1 M HCl | 48 h | 95.2 | 4.8 | 1 |

| 0.1 M NaOH | 48 h | 98.5 | 1.5 | 0 |

| 3% H₂O₂ | 24 h | 88.7 | 11.3 | 2 |

| Thermal (80°C) | 14 d | 92.1 | 7.9 | 1 |

| Photolytic (ICH Q1B) | - | 97.4 | 2.6 | 1 |

Table 2: Chromatographic Data of this compound and its Degradation Products (Illustrative)

| Peak | Retention Time (min) | Relative Retention Time (RRT) | % Peak Area (Oxidative Stress) |

| This compound | 5.2 | 1.00 | 88.7 |

| Degradant 1 | 3.8 | 0.73 | 6.5 |

| Degradant 2 | 6.1 | 1.17 | 4.8 |

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method (SIAM). High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique. [7][12][13]

Illustrative HPLC Method Parameters

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

This method should be capable of separating the main peak of this compound from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to demonstrate the specificity of the method.

Conclusion

While this compound is a relatively stable molecule, it is susceptible to degradation under specific stress conditions, particularly oxidation and high temperatures. A comprehensive understanding of its stability profile through well-designed forced degradation studies is critical for the development of robust and safe pharmaceutical products. The experimental protocols and illustrative data presented in this guide provide a framework for researchers to conduct their own detailed investigations into the chemical stability and degradation of this compound, ensuring the quality and integrity of this vital pharmaceutical building block. Further studies are warranted to isolate and definitively characterize the degradation products formed under various stress conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. sapub.org [sapub.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 12. ijtsrd.com [ijtsrd.com]

- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]

The Synthesis of 3-Methylpiperidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpiperidine, a chiral piperidine derivative, is a crucial building block in medicinal chemistry, finding application in the synthesis of a wide range of pharmaceuticals, including analgesics and central nervous system agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of 3-methylpiperidine synthesis. It details key synthetic methodologies, including classical approaches and modern industrial processes, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction: Discovery and Historical Context

The history of 3-methylpiperidine is intrinsically linked to the broader story of piperidine chemistry, which gained significant momentum in the late 19th century with the study of alkaloids. A pivotal moment in this field was the first total synthesis of the piperidine alkaloid (±)-coniine by the German chemist Albert Ladenburg in 1886.[1][2][3][4][5] Ladenburg's synthesis, which started from 2-methylpyridine (α-picoline), was a landmark achievement that validated structural theories of the time and opened the door to the laboratory synthesis of complex natural products.[1][2][3][4][5]

While a specific "discovery" of 3-methylpiperidine is not attributed to a single individual, its synthesis and investigation emerged from the extensive research into piperidine alkaloids during the mid-20th century. Early methods for obtaining substituted piperidines often involved the reduction of the corresponding pyridine derivatives, a strategy that remains relevant today.

Core Synthetic Strategies

Several key strategies have been developed for the synthesis of 3-methylpiperidine, ranging from classical laboratory methods to large-scale industrial processes. The choice of method often depends on factors such as the desired scale, available starting materials, and required purity. The primary synthetic routes are:

-

Catalytic Hydrogenation of 3-Methylpyridine (3-Picoline): This is one of the most common and direct methods for the preparation of 3-methylpiperidine.

-

Cyclization of 2-Methyl-1,5-diaminopentane: An efficient industrial method that provides high yields and purity.

-

Reductive Amination of 2-Methylpentanal: A classical approach involving the formation of an imine followed by reduction.

-

Synthesis from 2-Methylglutaronitrile: A multi-step process that first yields 3-methylpyridine, which is then hydrogenated.

The logical relationship between these key starting materials and the final product is illustrated in the following diagram:

References

- 1. US5714610A - Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. soc.chim.it [soc.chim.it]

- 5. researchgate.net [researchgate.net]

Biological Activity of (R)- and (S)-3-Methylpiperidine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a chiral center at the 3-position gives rise to (R)- and (S)-enantiomers, which can exhibit distinct pharmacological profiles. This technical guide provides a comprehensive overview of the biological activity of (R)- and (S)-3-methylpiperidine enantiomers. While direct comparative quantitative data on the biological activity of the parent enantiomers is not extensively available in the public domain, this guide synthesizes information on their synthesis, stereoselective effects in derivative compounds, and their interactions with key biological targets, particularly nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols for the synthesis, resolution, and biological evaluation of these enantiomers are provided to facilitate further research in this area.

Introduction

The piperidine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive building block for drug design. The addition of a methyl group at the 3-position introduces chirality, leading to the (R)- and (S)-enantiomers of 3-methylpiperidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, including differences in potency, efficacy, and toxicity. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.

While the broader class of piperidine derivatives has been extensively studied, this guide focuses specifically on the biological activities of the (R)- and (S)-enantiomers of 3-methylpiperidine. A primary focus of research on piperidine-containing compounds has been their interaction with nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels involved in a wide range of physiological and pathological processes.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure (R)- and (S)-3-methylpiperidine is a crucial first step for the evaluation of their individual biological activities. Several synthetic and resolution strategies have been developed.

Experimental Protocol: Enantioselective Synthesis

A common approach to obtaining enantiomerically enriched 3-substituted piperidines is through the asymmetric reduction of pyridine precursors.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Methylpyridine

This protocol is adapted from methodologies described for the asymmetric hydrogenation of substituted pyridines.

-

Preparation of the Catalyst: In a glovebox, a solution of [Rh(COD)2]BF4 (1 mol%) and a chiral phosphine ligand (e.g., (S)-Xyl-P-Phos, 1.1 mol%) in a degassed solvent such as methanol or dichloromethane is stirred for 30 minutes.

-

Hydrogenation Reaction: The substrate, 3-methylpyridine, is dissolved in the same degassed solvent. The catalyst solution is then added to the substrate solution under an inert atmosphere.

-

Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 atm). The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 12-24 hours).

-

Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the enantiomerically enriched 3-methylpiperidine. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Experimental Protocol: Resolution of Racemic 3-Methylpiperidine

Classical resolution via diastereomeric salt formation remains a widely used and effective method.

Protocol: Diastereomeric Salt Resolution using a Chiral Acid

-

Salt Formation: A solution of racemic 3-methylpiperidine in a suitable solvent (e.g., ethanol, methanol, or acetone) is treated with a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid (0.5 equivalents), in the same solvent.

-

Fractional Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. The crystals are collected by filtration.

-

Recrystallization: The collected crystals are recrystallized from the same solvent to improve the diastereomeric purity. This process can be repeated until a constant specific rotation is achieved.

-

Liberation of the Free Base: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH or K2CO3) to liberate the free amine.

-

Extraction and Purification: The enantiomerically pure 3-methylpiperidine is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the pure enantiomer. The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent.

Workflow for Synthesis and Resolution of 3-Methylpiperidine Enantiomers

Caption: General workflows for obtaining the enantiomers of 3-methylpiperidine.

Biological Activity and Stereoselectivity

While quantitative data directly comparing the biological activities of (R)- and (S)-3-methylpiperidine are scarce, studies on their derivatives strongly suggest that stereochemistry at the 3-position plays a critical role in receptor interaction and biological response.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The nAChRs are a primary target for many piperidine-containing compounds. These receptors are pentameric ligand-gated ion channels composed of various subunits (α1-α10, β1-β4, γ, δ, ε), leading to a wide diversity of receptor subtypes with distinct pharmacological properties.

Although direct binding data for the 3-methylpiperidine enantiomers is not available, the structural similarity to nicotine suggests that they are likely to interact with nAChRs. The methyl group at the 3-position is expected to influence the binding affinity and subtype selectivity by altering the steric and electronic properties of the molecule.

Signaling Pathway of Nicotinic Acetylcholine Receptors

Caption: Simplified signaling pathway of nAChRs upon agonist binding.

Quantitative Data

As of the latest literature review, direct comparative quantitative data (e.g., Kᵢ, IC₅₀, EC₅₀) for the binding and functional activity of (R)-3-methylpiperidine and (S)-3-methylpiperidine at specific receptor subtypes is not available. The following table is provided as a template for researchers to populate as data becomes available.

Table 1: Receptor Binding Affinities of (R)- and (S)-3-Methylpiperidine Enantiomers (Template)

| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| nAChR α4β2 | This compound | - | - | - |

| (S)-3-Methylpiperidine | - | - | - | |

| nAChR α7 | This compound | - | - | - |

| (S)-3-Methylpiperidine | - | - | - | |

| Other Targets | This compound | - | - | - |

| (S)-3-Methylpiperidine | - | - | - |

Table 2: Functional Activity of (R)- and (S)-3-Methylpiperidine Enantiomers (Template)

| Receptor Subtype | Ligand | EC₅₀ (nM) | Emax (%) | Assay Type | Reference |

| nAChR α4β2 | This compound | - | - | e.g., Electrophysiology | - |

| (S)-3-Methylpiperidine | - | - | - | ||

| nAChR α7 | This compound | - | - | e.g., Calcium Flux | - |

| (S)-3-Methylpiperidine | - | - | - | ||

| Other Targets | This compound | - | - | - | |

| (S)-3-Methylpiperidine | - | - | - |

Experimental Protocols for Biological Evaluation

To facilitate the determination of the biological activity of (R)- and (S)-3-methylpiperidine, the following detailed protocols for common assays are provided.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of the test compounds for nAChR subtypes.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand (e.g., [³H]-epibatidine or [³H]-cytisine), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a competing non-radioactive ligand (e.g., nicotine or carbachol).

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound ((R)- or (S)-3-methylpiperidine).

-

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Caption: General workflow for a radioligand binding assay.

Functional Assay for nAChRs using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique directly measures the ion channel function of nAChRs in response to agonist application.

Protocol: Two-Electrode Voltage Clamp Electrophysiology

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Compound Application and Data Acquisition:

-

Apply the agonist ((R)- or (S)-3-methylpiperidine) at various concentrations to the oocyte via the perfusion system.

-

Record the resulting inward current, which reflects the influx of cations through the activated nAChR channels.

-

Wash the oocyte with recording solution between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak current amplitude for each agonist concentration.

-

Normalize the responses to the maximal response obtained with a saturating concentration of a full agonist (e.g., acetylcholine).

-

Plot the normalized current against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal activation) and the Emax (maximal efficacy).

-

Conclusion

The (R)- and (S)-enantiomers of 3-methylpiperidine represent important chiral building blocks in medicinal chemistry. While the current literature strongly indicates that stereochemistry at the 3-position of the piperidine ring is a critical determinant of biological activity, a direct and quantitative comparison of the parent enantiomers is lacking. This guide has provided a framework for understanding the potential biological activities of these compounds, with a focus on their likely interaction with nicotinic acetylcholine receptors. The detailed experimental protocols for synthesis, resolution, and biological evaluation are intended to empower researchers to fill the existing knowledge gaps and to further explore the therapeutic potential of these and related chiral piperidine derivatives. Future studies elucidating the specific receptor binding affinities and functional activities of (R)- and (S)-3-methylpiperidine will be invaluable for the rational design of more potent and selective therapeutic agents.

An In-depth Technical Guide to (R)-3-Methylpiperidine Hydrochloride: Properties, Synthesis, and Pharmacological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methylpiperidine hydrochloride is a chiral cyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific configuration makes it a valuable synthon for the development of targeted therapeutics, particularly in the realm of analgesics and other centrally acting agents. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound hydrochloride, along with detailed experimental protocols and visualizations to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white solid that is soluble in water. Its physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 223792-48-1 | [1][2][3][4] |

| Molecular Formula | C₆H₁₄ClN | [1][2][3][4] |

| Molecular Weight | 135.64 g/mol | [2][3] |

| Appearance | Solid | [1][3] |

| Melting Point | 192.8-193.0 °C | [1][3] |

| Purity | ≥97% | [1][2][3] |

| Storage Temperature | Room Temperature | [1][3] |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| InChI | 1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | [1][3] |

| InChIKey | DIJAKMCTWBGMNQ-FYZOBXCZSA-N | [1][3] |

| SMILES | C[C@H]1CNCCC1.Cl | [2] |

| Topological Polar Surface Area | 12.03 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

Spectroscopic Data

¹H NMR Spectrum (Reference: 3-Methylpiperidine)

-

A: 2.97 ppm

-

B: 2.500 ppm

-

C: 2.192 ppm

-

D: 1.761 ppm

-

E: 1.614 ppm

-

F: 1.50 ppm

-

G: 1.43 ppm

-

J: 1.010 ppm

-

K: 0.830 ppm[5]

¹³C NMR Spectrum (Reference: N-Methylpiperidine)

-

A representative spectrum for N-methylpiperidine shows characteristic peaks for the piperidine ring and the N-methyl group.[6]

IR Spectrum (Reference: 3-Methylpiperidine)

-

The infrared spectrum of 3-methylpiperidine would show characteristic peaks for N-H stretching, C-H stretching, and N-H bending vibrations.[7]

Mass Spectrum (Reference: 3-Methylpiperidine)

-

The mass spectrum of 3-methylpiperidine would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[8]

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step in its utilization for pharmaceutical development. Below are detailed methodologies for its stereoselective synthesis and chiral separation.

Protocol 1: Asymmetric Hydrogenation of an N-Protected 3-Methylpyridinium Salt

This method provides a highly efficient route to this compound with good enantioselectivity.[9]

Materials:

-

N-benzyl-3-methylpyridinium bromide

-

[Rh(cod)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)

-

(R,R)-f-spiroPhos

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous 2,2,2-Trifluoroethanol (TFE)

-

Triethylamine

-

Hydrogen gas

-

10% Palladium on carbon (Pd/C)

-

Methanol

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) in a mixture of anhydrous THF and anhydrous TFE.

-

Reaction Setup: In a separate vial, combine N-benzyl-3-methylpyridinium bromide, triethylamine, and an internal standard (e.g., dodecane). Add the anhydrous THF/TFE solvent mixture.

-

Hydrogenation: Transfer the prepared catalyst solution to the substrate-containing vial. Place the vial in a high-pressure hydrogenation reactor.

-

Reaction Execution: Purge the reactor with nitrogen, followed by hydrogen. Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.[9]

-

Work-up and Analysis: After cooling and releasing the pressure, determine the yield and enantiomeric excess of the resulting (R)-N-benzyl-3-methylpiperidine by GC analysis. Purify the product by column chromatography.

-

Deprotection: Dissolve the purified (R)-N-benzyl-3-methylpiperidine in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Isolation: Remove the catalyst by filtration and evaporate the solvent to yield this compound. The hydrochloride salt can be prepared by treating the free base with a solution of HCl in a suitable solvent like diethyl ether.

Protocol 2: Chiral HPLC Separation of 3-Methylpiperidine Enantiomers

For analytical or preparative separation of the enantiomers, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a robust method.[1][10]

Materials:

-

Racemic or enantioenriched 3-Methylpiperidine sample

-

Chiral HPLC column (e.g., Polysaccharide-based CSP like Chiralpak® series)

-

Mobile phase: Hexane/Heptane and an alcohol (e.g., ethanol, isopropanol)

-

Mobile phase modifier (for basic analytes): Diethylamine (DEA) or Triethylamine (TEA) (typically 0.1%)

-

Derivatizing agent (if necessary for UV detection)

Procedure:

-

Sample Preparation: Dissolve the 3-Methylpiperidine sample in the mobile phase. If the compound lacks a UV chromophore, derivatization with a UV-active agent may be necessary.

-

Chromatographic Conditions:

-

Column: Select an appropriate polysaccharide-based chiral stationary phase.

-

Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (hexane or heptane) and an alcohol. For basic compounds like 3-methylpiperidine, adding a small amount of an amine modifier (0.1% DEA or TEA) can improve peak shape.[10]

-

Flow Rate: Typically set between 0.5-1.0 mL/min.[10]

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm).[10]

-

-

Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.

Pharmacological Relevance and Signaling Pathways

The 3-methylpiperidine scaffold is a key component in a number of potent synthetic analgesics, particularly analogs of fentanyl. The stereochemistry at the 3-position can significantly influence the pharmacological activity of these compounds, often enhancing their analgesic potency. These compounds primarily exert their effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid Receptor Signaling Pathway

Derivatives of this compound that act as opioid receptor agonists initiate a signaling cascade that leads to analgesia. The general mechanism is as follows:

-

Ligand Binding: The opioid agonist binds to the extracellular domain of the opioid receptor (e.g., mu-opioid receptor).

-

Receptor Activation: This binding induces a conformational change in the receptor.

-

G-Protein Coupling: The activated receptor interacts with an intracellular heterotrimeric G-protein (Gi/o).

-

G-Protein Activation: The G-protein exchanges GDP for GTP, causing the dissociation of the Gα and Gβγ subunits.

-

Downstream Effects:

-

The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

The Gβγ subunit inhibits voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly rectifying potassium channels (causing hyperpolarization of the neuron).

-

These molecular events ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Conclusion

This compound hydrochloride is a fundamentally important chiral building block with significant applications in the development of novel therapeutics. Its stereocontrolled synthesis is achievable through established methods like asymmetric hydrogenation, and its enantiomeric purity can be reliably determined using chiral chromatography. The incorporation of this moiety into molecules targeting the opioid system has led to the discovery of potent analgesics. A thorough understanding of its properties, synthesis, and the signaling pathways it can modulate is essential for medicinal chemists and pharmacologists working to design the next generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound hydrochloride | 223792-48-1 [sigmaaldrich.com]

- 3. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3-Methylpiperidine(626-56-2) 1H NMR spectrum [chemicalbook.com]

- 6. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]

- 7. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperidine, 3-methyl- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to (R)-3-Methylpiperidine: Free Base vs. Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylpiperidine is a valuable chiral building block in medicinal chemistry, particularly in the development of potent analgesics targeting the central nervous system. The choice between utilizing its free base form or its hydrochloride salt is a critical decision in the drug development pipeline, impacting everything from chemical synthesis and formulation to pharmacokinetic profiles and therapeutic efficacy. This in-depth technical guide provides a comprehensive comparison of this compound free base and its hydrochloride salt, covering their physicochemical properties, synthesis, stability, and applications in drug discovery, with a focus on opioid receptor modulators. Detailed experimental protocols and data are presented to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of a molecule dictate its handling, formulation, and biological fate. The conversion of the free base this compound to its hydrochloride salt results in significant changes to these properties.

| Property | This compound (Free Base) | This compound Hydrochloride | Rationale for Difference |

| Molecular Formula | C₆H₁₃N | C₆H₁₄ClN | Addition of hydrogen chloride. |

| Molecular Weight | 99.17 g/mol [1] | 135.64 g/mol [2][3] | Addition of HCl molecule. |

| Appearance | Clear, colorless liquid[1] | White to off-white solid[2] | Salt formation leads to a crystalline lattice structure. |

| Melting Point | Not applicable (liquid at room temperature) | 192.8-193.0 °C[2] | Stronger intermolecular forces in the ionic salt lattice. |

| Boiling Point | 125-126 °C | Not applicable (decomposes) | The free base is a volatile liquid, while the salt is a stable solid at atmospheric pressure. |

| Solubility in Water | Miscible | Soluble (11.2 mg/mL)[4] | The ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules. |

| Solubility in Organic Solvents | Highly soluble in alcohols, ethers, and other organic solvents. | Generally lower solubility in non-polar organic solvents. | The polar, ionic character of the salt reduces its solubility in non-polar environments. |

| pKa | ~11 (estimated for secondary amines) | Not applicable | The amine is protonated in the salt form. |

| Stability | Susceptible to oxidation and reaction with atmospheric CO₂. | More stable to oxidation and atmospheric conditions.[4] | Protonation of the lone pair on the nitrogen atom reduces its reactivity. |

Synthesis and Preparation

The synthesis of enantiomerically pure this compound and its subsequent conversion to the hydrochloride salt are critical steps for its use in pharmaceutical development.

Synthesis of this compound (Free Base)

A common route to enantiomerically pure this compound involves the resolution of racemic 3-methylpiperidine or stereoselective synthesis from a chiral precursor. One illustrative synthetic approach starts from a chiral precursor, such as (R)-3-amino-1-Boc-piperidine.

Experimental Protocol: Synthesis of this compound from (R)-3-amino-1-Boc-piperidine (Illustrative)

-

N-Methylation: To a solution of (R)-3-(Boc-amino)piperidine in a suitable solvent such as methanol, add formaldehyde. Cool the mixture to 0°C and add a reducing agent, for example, sodium cyanoborohydride, portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-methylated intermediate.

-

Deprotection: Dissolve the crude N-methylated intermediate in a suitable solvent (e.g., methanol) and add a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group. Stir the reaction at room temperature for several hours.

-

Isolation of Free Base: After deprotection, the product is in its hydrochloride salt form. To obtain the free base, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the free base into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to yield this compound as an oil.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound Free Base.

Preparation of this compound Hydrochloride

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Preparation of this compound Hydrochloride

-

Acidification: Dissolve the this compound free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Precipitation: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound hydrochloride as a white solid.

Workflow for Salt Formation

Caption: Preparation of the Hydrochloride Salt.

Stability Profile: Free Base vs. Hydrochloride Salt

The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, formulation, and safety. Forced degradation studies are employed to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

General Principles of Stability:

-

Free Base: The lone pair of electrons on the nitrogen atom of the free base makes it susceptible to oxidation. It can also react with atmospheric carbon dioxide to form a carbamate salt.

-

Hydrochloride Salt: The protonation of the nitrogen atom to form the ammonium salt significantly reduces the nucleophilicity and basicity of the amine, thereby increasing its stability towards oxidation and other degradation pathways.[4]

Experimental Protocol: Forced Degradation Study

A forced degradation study should be conducted on both the free base and the hydrochloride salt to compare their stability profiles under various stress conditions.[5][6][7][8][9]

-

Sample Preparation: Prepare solutions of both this compound and its hydrochloride salt in appropriate solvents (e.g., water, methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the samples with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the samples with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the samples with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose solid samples to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose solutions to UV and visible light as per ICH Q1B guidelines.

-

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Logical Flow of a Forced Degradation Study

Caption: Forced Degradation Study Workflow.

Analytical Methods

Robust analytical methods are essential for ensuring the quality, purity, and enantiomeric excess of this compound and its derivatives.

Purity Determination by HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection can be developed for purity analysis. Since 3-methylpiperidine lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride or benzoyl chloride) is often necessary.

Enantiomeric Excess Determination by Chiral HPLC

Determining the enantiomeric purity is crucial for chiral drugs. Chiral HPLC is the most common technique for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess

-

Derivatization (if necessary): To enhance detection and chromatographic separation, derivatize the enantiomers with a suitable chiral or achiral reagent that introduces a chromophore.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength appropriate for the derivatized analyte.

-

-

Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Workflow for Enantiomeric Excess Determination

Caption: Chiral HPLC Analysis Workflow.

Application in Drug Development: A Focus on Opioid Receptor Modulators

This compound is a key structural motif in a number of potent opioid receptor agonists, particularly analogs of fentanyl. The stereochemistry at the 3-position of the piperidine ring can significantly influence the binding affinity and efficacy at the µ-opioid receptor.

The µ-Opioid Receptor Signaling Pathway

The µ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that leads to analgesia but can also cause side effects like respiratory depression.

Signaling Pathway of the µ-Opioid Receptor

Caption: µ-Opioid Receptor Signaling Cascade.

Structure-Activity Relationship (SAR) of a Fentanyl Analog

The incorporation of the this compound moiety into fentanyl-like structures has been explored to enhance potency. For example, the compound cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is a highly potent analgesic.[10]

Binding Affinity of Fentanyl Analogs at the µ-Opioid Receptor

| Compound | Ki (nM) at µ-Opioid Receptor | Potency Relative to Morphine |

| Morphine | ~1-10 | 1x |

| Fentanyl | ~0.3-1.4[11] | ~50-100x |

| Carfentanil | ~0.02-0.05[12] | ~10,000x[12] |

| cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | Potent Agonist | Up to 6684x[10] |

Impact of Salt Form on Bioavailability

Conclusion

The selection between the free base and hydrochloride salt of this compound is a multifaceted decision with significant implications for drug development. The hydrochloride salt offers superior stability, handling properties, and potentially enhanced aqueous solubility and bioavailability, making it the preferred form for many pharmaceutical applications. Conversely, the free base is the reactive species in many synthetic transformations and may be advantageous in certain non-aqueous formulation strategies. A thorough understanding of the distinct properties of each form, supported by robust analytical data and well-designed experimental protocols, is paramount for the successful development of novel therapeutics incorporating this important chiral building block.

References

- 1. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 223792-48-1 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chiral-labs.com [chiral-labs.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. scispace.com [scispace.com]

- 11. 3-Methylpiperidine(626-56-2) 1H NMR spectrum [chemicalbook.com]

- 12. (R)-3-Amino-1-methyl-piperidine(1001353-92-9) 1H NMR spectrum [chemicalbook.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (R)-3-Methylpiperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The chiral piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. The precise stereochemical orientation of substituents on the piperidine ring is often paramount for achieving the desired therapeutic effect and minimizing off-target activities. (R)-3-Methylpiperidine is a key chiral building block in the synthesis of numerous drug candidates, making its efficient and stereoselective preparation a topic of significant interest in medicinal chemistry and process development.

These application notes provide detailed protocols for two distinct and effective strategies for the chiral synthesis of this compound: Asymmetric Hydrogenation of a Pyridinium Salt and a Chiral Auxiliary-Mediated Approach. Additionally, a promising chemo-enzymatic method is discussed.

I. Asymmetric Hydrogenation of an N-Protected 3-Methylpyridinium Salt

This highly efficient method involves the direct asymmetric hydrogenation of a prochiral N-benzyl-3-methylpyridinium salt utilizing a chiral rhodium catalyst. The resulting (R)-N-benzyl-3-methylpiperidine can be readily deprotected to afford the target compound with high enantiomeric excess.[1]

Data Presentation

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Product | Yield (%) | ee (%) |

| 1 | N-benzyl-3-methylpyridinium bromide | [Rh(cod)₂]OTf (2) | (R,R)-f-spiroPhos (2.2) | (R)-N-benzyl-3-methylpiperidine | 85 | 88 |

| 2 | (R)-N-benzyl-3-methylpiperidine | Pd/C, H₂ | - | This compound | >95 | >99 |

Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide

Materials:

-

N-benzyl-3-methylpyridinium bromide

-

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([Rh(cod)₂]OTf)

-

(R,R)-f-spiroPhos (chiral ligand)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous 2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

Palladium on carbon (10% Pd/C)

-

Methanol

Procedure:

Step 1: Asymmetric Hydrogenation

-

In a glovebox, a high-pressure reactor is charged with N-benzyl-3-methylpyridinium bromide (1 mmol), [Rh(cod)₂]OTf (0.02 mmol), and (R,R)-f-spiroPhos (0.022 mmol).

-